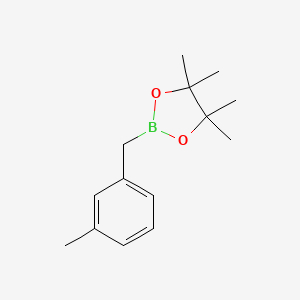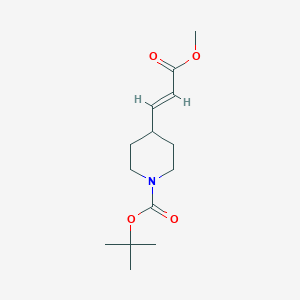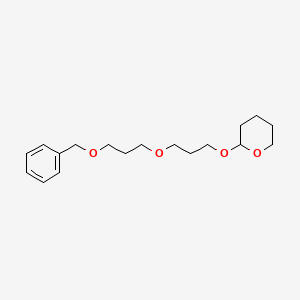![molecular formula C9H19NO2 B3132387 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol CAS No. 367282-75-5](/img/structure/B3132387.png)
2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol
Overview
Description
“2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-(piperidin-4-yl)ethanol with di-tert-butyl dicarbonate . Another method involves the use of greener deep eutectic solvent media for the synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a similar compound, has been studied . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Piperidineethanol has a molecular weight of 129.203 . Another similar compound, 4-Hydroxypiperidine, has a melting point of 46-47 °C .Scientific Research Applications
Antihypertensive Activity
Research has demonstrated that derivatives of piperidine compounds, including structures similar to 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol, show significant antihypertensive activity. For instance, a study on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones revealed potent antihypertensive effects in spontaneously hypertensive rats, suggesting a potential role for these compounds in managing hypertension (Clark et al., 1983). Furthermore, another study highlighted antihypertensive properties specific to certain enantiomers of 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines, indicating a role in blood pressure modulation (Caroon et al., 1987).
Wound Healing Potential
A study on 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives showcased significant wound healing activity. This effect was particularly notable in certain treated groups, where faster epithelialization and increased tensile strength of wounds were observed, suggesting the potential therapeutic application of piperidine derivatives in wound management (Vinaya et al., 2009).
Metabolism and Excretion Studies
Extensive studies on the metabolism and excretion of piperidine-based compounds have been conducted to understand their biological fate. For example, research on the metabolism and excretion of a dipeptidyl peptidase inhibitor in various species, including humans, provided valuable insights into the pharmacokinetic properties of such compounds (Sharma et al., 2012). Additionally, studies on the urinary metabolites of piperine in rats shed light on the metabolic pathways and potential therapeutic implications (Kanamori et al., 2002).
Antidepressant and Cognitive Effects
Piperidine derivatives have been explored for their antidepressant-like properties and cognitive effects. For instance, novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives exhibited a clear antidepressant-like effect in mice, indicating potential applications in treating depression (Köksal & Bilge, 2007). Additionally, the modulation of 5-HT4 receptors by specific agonists and antagonists demonstrated influence over learning and memory, suggesting a role in cognitive enhancement or therapy for cognitive disorders (Marchetti et al., 2000).
Mechanism of Action
Future Directions
The future directions of “2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol” and similar compounds could involve their use in the development of targeted protein degradation . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-3-9(4-8-12)1-5-10-6-2-9/h10-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFQCLSTZAVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367282-75-5 | |
| Record name | 2-[4-(2-hydroxyethyl)piperidin-4-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)

![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)



![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)


